molecular formula C11H25NO B13646093 6-(Aminomethyl)-2-methylnonan-5-ol

6-(Aminomethyl)-2-methylnonan-5-ol

Cat. No.: B13646093
M. Wt: 187.32 g/mol
InChI Key: XWBSIFWLSRAKFZ-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-2-methylnonan-5-ol is an organic compound characterized by the presence of an aminomethyl group and a hydroxyl group on a nonane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-2-methylnonan-5-ol can be achieved through several methods. One common approach involves the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a compound containing an active hydrogen atom, such as a hydroxyl group . The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions using continuous flow reactors to ensure consistent product quality and high throughput. The use of catalysts and optimized reaction conditions can further improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-2-methylnonan-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

6-(Aminomethyl)-2-methylnonan-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-2-methylnonan-5-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific nonane backbone, which imparts distinct physical and chemical properties compared to other aminomethyl derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

6-(aminomethyl)-2-methylnonan-5-ol

InChI

InChI=1S/C11H25NO/c1-4-5-10(8-12)11(13)7-6-9(2)3/h9-11,13H,4-8,12H2,1-3H3

InChI Key

XWBSIFWLSRAKFZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)C(CCC(C)C)O

Origin of Product

United States

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